
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenethylpyrrolidin-2-one and related compounds often involves one-pot condensation reactions. For instance, a study by Kharchenko et al. (2008) detailed a one-pot condensation method using 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, leading to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. The structures of these synthesized compounds were confirmed through various techniques, including IR, 1H NMR methods, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).
Scientific Research Applications
Synthesis and Chemical Behavior
The synthesis and chemical behavior of compounds containing the 1,3,4-oxadiazole ring have been explored in various studies. For example, Elnagdi et al. (1988) reported on the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate and its reactivity towards a variety of electrophilic reagents, highlighting new routes to 1,3,4‐oxadiazoles and related compounds Elnagdi, M. H., Ibrahim, N. S., Abdelrazek, F. M., & Erian, A. W. (1988). European Journal of Organic Chemistry.
Biological Activities
Compounds featuring the 1,3,4-oxadiazole ring have demonstrated a wide range of biological activities. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial activities, showcasing the biological significance of these compounds Khalid, H., Aziz‐ur‐Rehman, Abbasi, M., Malik, A., Rasool, S., Nafeesa, K., Ahmad, I., & Afzal, S. (2016). Journal of Saudi Chemical Society.
Material Science Applications
In material science, Wang et al. (2001) focused on the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (OLEDs), indicating the potential of these compounds in electronic and photonic applications Wang, C., Jung, G., Hua, Y., Pearson, C., Bryce, M., Petty, M., Batsanov, A., Goeta, A., & Howard, J. (2001). Chemistry of Materials.
Anticancer Potential
Furthermore, the exploration of 1,3,4-oxadiazole derivatives for anticancer applications has been a significant area of research. Zhang et al. (2005) identified a novel apoptosis inducer from a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, demonstrating the anticancer potential of these compounds through in vivo activity in tumor models Zhang, H.-Z., Kasibhatla, S., Kuemmerle, J., Kemnitzer, W. E., Ollis-Mason, K., Qiu, L., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. (2005). Journal of Medicinal Chemistry.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oxadiazoles are a class of organic compounds that possess a five-membered heterocyclic ring system . They have been utilized in various therapeutic applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents . The specific targets of oxadiazoles can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of oxadiazoles also depends on their specific structure and the disease or condition they are designed to treat. For example, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-14-17-16(21-18-14)13-10-15(20)19(11-13)9-8-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANJTIRQTAQLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)
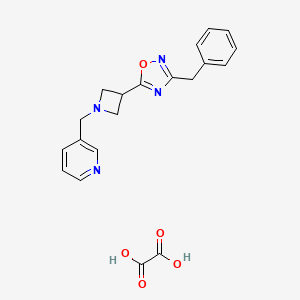
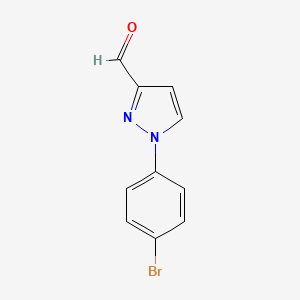

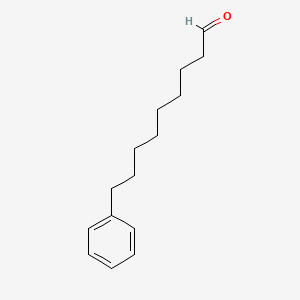

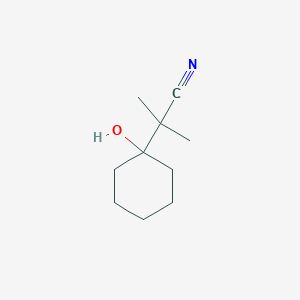

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)
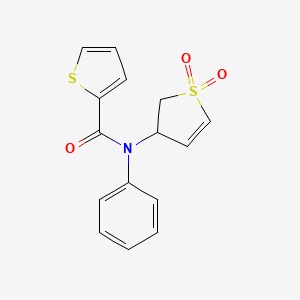
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)
![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)
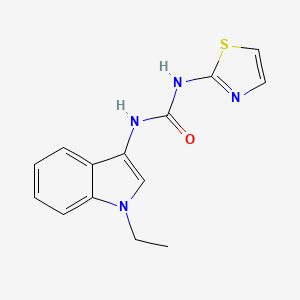
![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)